
Benzo(b)phenanthro(3,4-d)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)phenanthro(3,4-d)thiophene is an organosulfur compound with the molecular formula C20H12S. It is a polycyclic aromatic hydrocarbon (PAH) that contains a thiophene ring fused with a phenanthrene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo(b)phenanthro(3,4-d)thiophene can be synthesized through various methods. One common approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of the thiophene ring through nucleophilic attack and subsequent ring closure . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can produce benzothiophenes under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions and environmentally sustainable strategies are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(b)phenanthro(3,4-d)thiophene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups attached to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, copper (II) bromide as a catalyst, and various alkynyl sulfides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Benzo(b)phenanthro(3,4-d)thiophene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzo(b)phenanthro(3,4-d)thiophene involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to the suppression of cancer cell proliferation . The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy .
Comparación Con Compuestos Similares
Benzo(b)phenanthro(3,4-d)thiophene can be compared with other similar compounds, such as benzo[b]thiophene and benzo[b]phenanthro[2,3-d]thiophene. While these compounds share structural similarities, this compound is unique due to its specific fusion of the thiophene and phenanthrene rings, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Benzo[b]thiophene
- Benzo[b]phenanthro[2,3-d]thiophene
- Benzo[b]thieno[2,3-d]thiophene
Propiedades
Número CAS |
82255-65-0 |
|---|---|
Fórmula molecular |
C20H12S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-thiapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-12-17-16-7-3-4-8-18(16)21-20(17)19(14)15/h1-12H |
Clave InChI |
ZWDGBSXTMNEXQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




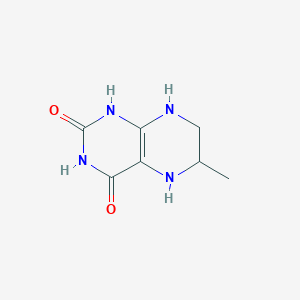
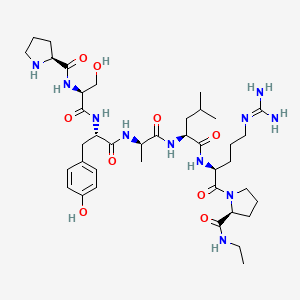
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
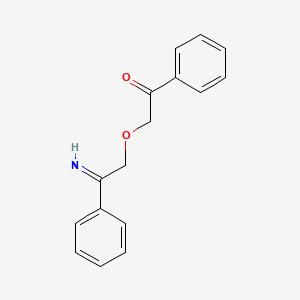
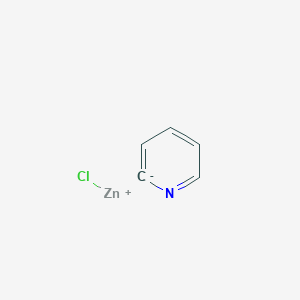

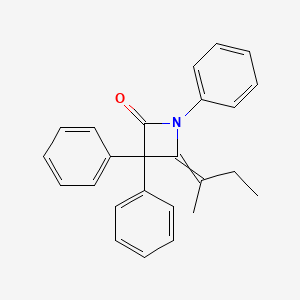
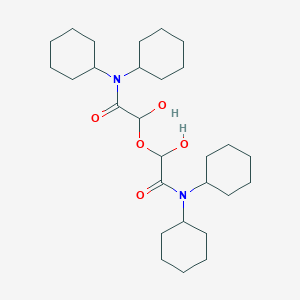
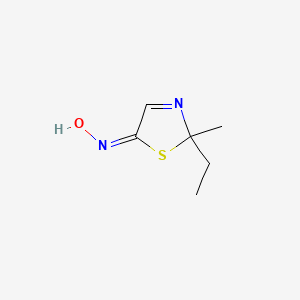
![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

